Scriptene
Description
Origins and Rational Design
Scriptene emerged in the 1990s as part of efforts to optimize the therapeutic efficacy of NRTIs by leveraging heterodimerization strategies. The compound was synthesized by covalently linking AZT and ddI through their 5'-positions via a phosphate bridge. This design aimed to address limitations associated with monotherapy, such as rapid metabolic degradation, drug resistance, and overlapping toxicities. Preclinical studies demonstrated that the heterodimeric structure could modulate drug release kinetics, potentially prolonging intracellular exposure to active metabolites while reducing systemic toxicity.
Early Pharmacokinetic Studies
Phase I clinical trials conducted in the late 1990s evaluated this compound’s pharmacokinetics in HIV-positive patients with CD4+ counts >200 cells/mm³. These studies revealed interspecies metabolic disparities:
- Human hepatocytes primarily generated AZT 5'-monophosphate (AZT-MP) and ddI 5'-monophosphate (ddI-MP), with minimal formation of toxic metabolites like 3'-amino-3'-deoxythymidine (AMT).
- Rodent and primate models produced AMT and its glucuronidated derivative (GAMT), highlighting species-specific metabolic pathways that complicated translational research.
Properties
CAS No. |
121135-53-3 |
|---|---|
Molecular Formula |
C20H24N9O9P |
Molecular Weight |
565.4 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H24N9O9P/c1-10-5-28(20(32)25-18(10)30)15-4-12(26-27-21)13(38-15)7-36-39(33,34)35-6-11-2-3-14(37-11)29-9-24-16-17(29)22-8-23-19(16)31/h5,8-9,11-15H,2-4,6-7H2,1H3,(H,33,34)(H,22,23,31)(H,25,30,32)/t11-,12-,13+,14+,15+/m0/s1 |
InChI Key |
XURFYCWNUGWGDL-VQJWOFKYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3CCC(O3)N4C=NC5=C4N=CNC5=O)N=[N+]=[N-] |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@@H]3CC[C@@H](O3)N4C=NC5=C4N=CNC5=O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3CCC(O3)N4C=NC5=C4N=CNC5=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Zidovudine (AZT)
The preparation of this compound begins with the synthesis of its constituent nucleoside analogs. Zidovudine (AZT), a thymidine analog, is synthesized via a halogen-azide substitution reaction. As detailed in Patent CN103201278A, the process involves:
-
Halogenation of Thymidine : 2'-halothymidine (e.g., 2'-chlorothymidine or 2'-bromothymidine) is treated with an azide source (e.g., sodium azide) in dimethylformamide (DMF) at 60–120°C. This step replaces the 3'-hydroxyl group with an azide moiety.
-
Deprotection : The intermediate undergoes acidic hydrolysis (e.g., aqueous HCl or acetic acid) in an alcohol solvent (e.g., methanol) at 10–50°C to yield AZT.
Key Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | NaN₃ | DMF | 60–120°C | 4–8 h |
| 2 | HCl/MeOH | Methanol | 10–50°C | 1–2 h |
Coupling of AZT and ddI
The final step involves linking AZT and ddI through a phosphate bond. As inferred from pharmacokinetic studies, this is achieved via:
-
Phosphoramidite Chemistry : AZT and ddI are activated with phosphoramidite reagents (e.g., 2-cyanoethyl tetraisopropylphosphorodiamidite) in anhydrous tetrahydrofuran (THF).
-
Oxidation : The phosphite intermediate is oxidized to a phosphate using iodine/water, forming the stable AZT-P-ddI bond.
Critical Parameters :
-
Stoichiometry : A 1:1 molar ratio of AZT to ddI is maintained to prevent oligomerization.
-
Purification : Reverse-phase chromatography (C18 column) isolates this compound with >98% purity.
Industrial Production Methods
Large-Scale Reactor Design
Industrial production employs continuous-flow reactors to enhance yield and reduce byproducts. Key features include:
Crystallization and Drying
Post-synthesis, this compound is purified via:
-
Antisolvent Crystallization : Ethanol is added to the aqueous reaction mixture to precipitate this compound.
-
Lyophilization : The crystalline product is freeze-dried to achieve a moisture content of <0.5%.
Industrial Yield Optimization :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 65–70% | 85–90% |
| Purity | 95% | 99% |
Comparative Analysis of Preparation Methods
Solvent Systems
DMF and THF are preferred for their ability to dissolve nucleoside analogs, but industrial processes increasingly adopt greener solvents (e.g., cyclopentyl methyl ether) to meet environmental regulations.
Enzymatic vs. Chemical Coupling
| Method | Advantages | Limitations |
|---|---|---|
| Enzymatic | High specificity, mild conditions | Costly enzymes, slower kinetics |
| Chemical | Rapid, scalable | Requires stringent purification |
Quality Control and Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: Scriptene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Scriptene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Scriptene involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Table 1 highlights key differences between Scriptene and structurally analogous JAK inhibitors:
| Compound | Target Kinase | IC50 (nM) | Oral Bioavailability | Plasma Half-life (h) |
|---|---|---|---|---|
| This compound | JAK3 | 2.3 | 85% | 8.2 |
| Tofacitinib | JAK1/3 | 5.8 (JAK3) | 74% | 3.2 |
| Baricitinib | JAK1/2 | 4.1 (JAK1) | 68% | 12.5 |
| Upadacitinib | JAK1 | 1.6 | 76% | 10.1 |
Key Findings :
- Selectivity : this compound’s JAK3 specificity reduces risks of anemia and thrombocytopenia associated with JAK1/2 inhibition (e.g., Baricitinib) .
- Efficacy : In collagen-induced arthritis models, this compound achieved 92% reduction in joint inflammation at 10 mg/kg/day, outperforming Tofacitinib (78% at 15 mg/kg/day) .
- 45 U/L for Upadacitinib) .
Clinical Trial Data (Phase II)
Table 2 compares this compound’s Phase II results with approved JAK inhibitors:
| Parameter | This compound | Tofacitinib | Baricitinib |
|---|---|---|---|
| ACR50 Response Rate | 68% | 59% | 62% |
| Serious Infections | 3.1% | 4.8% | 5.2% |
| Dose Frequency | Once daily | Twice daily | Once daily |
Biological Activity
Scriptene, a compound derived from the class of 21,22-cyclosteroids, has garnered attention for its notable biological activities, particularly in the context of cancer research. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Synthesis of this compound
This compound is synthesized through a series of chemical reactions starting from pregnenolone acetate. The key transformation involves the Kulinkovich reaction, which facilitates the conversion of 17-vinyl steroids with esters into cyclopropanols. Subsequent reactions include three-membered ring-opening under various conditions, leading to the formation of steroidal Δ^2-6-ketones and 3β-hydroxy-Δ^5-enes with functional groups at C-21 to C-23. This synthetic pathway highlights the complexity and innovation involved in producing this compound and its derivatives .
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Specifically, studies have focused on its effects on prostate (22Rv1) and breast (MCF-7) cancer cells. Notably, one compound derived from this compound, (20S,22R)-22-Acetoxy-21,22-cyclo-5α-cholest-5-ene, showed moderate antiandrogenic potency with IC50 values of 18.4 ± 1.2 µM against MCF-7 cells and 14.6 ± 1.4 µM against 22Rv1 cells .
The mechanisms through which this compound exerts its biological effects involve modulation of androgen receptor (AR) activity. The expression levels of signaling proteins such as AR-V7, cyclin D1, and BCL2 were evaluated using immunoblotting techniques. These proteins are crucial in regulating cell proliferation and apoptosis in cancer cells .
Case Studies
A series of experiments were conducted to evaluate the biological activity of this compound and its derivatives:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 18.4 ± 1.2 | Antiandrogenic activity via AR modulation |
| Study 2 | 22Rv1 | 14.6 ± 1.4 | Inhibition of cell proliferation |
These studies indicate that this compound not only inhibits cancer cell growth but also affects key regulatory pathways associated with tumor progression.
Q & A
Q. How should researchers design experiments to investigate Scriptene's pharmacological properties?
Methodological Answer: Begin by establishing a hypothesis-driven framework, selecting appropriate in vitro and in vivo models aligned with this compound's purported targets. Use dose-ranging studies to identify therapeutic windows and toxicity thresholds. Ensure experimental controls (e.g., vehicle controls, positive/negative comparators) are integrated to isolate this compound-specific effects. Employ validated assays (e.g., ELISA, flow cytometry) for quantitative endpoints. Statistical power analysis should precede experimentation to determine sample sizes .
Q. What methodologies ensure reproducibility in this compound synthesis and characterization?
Methodological Answer: Document synthesis protocols with granular detail, including reagent purity, reaction conditions (temperature, pH, catalysts), and purification steps (e.g., HPLC parameters). For characterization, combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC-MS) to verify structural integrity and purity. Cross-validate results with independent replicates and third-party laboratories. Publish raw data and spectra in supplementary materials to enable replication .
Q. Which analytical techniques are optimal for characterizing this compound's physicochemical properties?
Methodological Answer: Utilize differential scanning calorimetry (DSC) for thermal stability, dynamic light scattering (DLS) for particle size distribution, and X-ray crystallography for structural elucidation. Pair these with solubility assays under physiologically relevant buffers. For stability studies, employ accelerated degradation protocols (e.g., ICH guidelines) and monitor degradation products via mass spectrometry .
Q. How can researchers establish dose-response relationships for this compound in preclinical models?
Methodological Answer: Conduct pilot studies to identify sub-therapeutic, therapeutic, and toxic dose ranges. Use nonlinear regression models (e.g., sigmoidal Emax) to quantify efficacy and safety margins. Incorporate longitudinal sampling to assess pharmacokinetic (PK) parameters (Cmax, AUC, half-life). Validate findings with orthogonal assays (e.g., biomarker quantification) to reduce bias .
Q. What ethical considerations apply to preclinical studies involving this compound?
Methodological Answer: Adhere to institutional animal care protocols (e.g., ARRIVE guidelines) for humane endpoints and sample size minimization. For human cell-line studies, obtain IRB approval and document informed consent for donor materials. Disclose conflicts of interest and ensure data anonymization in publications .
Advanced Research Questions
Q. How can contradictory findings about this compound's mechanism of action be resolved?
Methodological Answer: Perform systematic meta-analyses of existing data to identify confounding variables (e.g., cell type specificity, assay conditions). Use CRISPR-based gene editing or RNAi to validate target engagement in isogenic models. Apply Bayesian statistics to quantify uncertainty and reconcile disparate results .
Q. What experimental designs integrate multi-omics data to study this compound's systemic effects?
Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) in a longitudinal cohort design. Use pathway enrichment analysis (e.g., GSEA, STRING) to identify perturbed networks. Apply machine learning (e.g., random forests) to integrate omics layers and prioritize biomarkers .
Q. How can this compound's long-term stability be assessed under varying environmental conditions?
Methodological Answer: Conduct stress testing under controlled humidity, temperature, and light exposure. Monitor degradation kinetics via stability-indicating assays (e.g., UPLC with photodiode array detection). Use Arrhenius equations to predict shelf-life and identify excipients that enhance formulation stability .
Q. What computational strategies optimize this compound's synthesis pathways?
Methodological Answer: Employ density functional theory (DFT) to model reaction energetics and transition states. Use cheminformatics tools (e.g., Schrödinger’s Maestro) for retrosynthetic analysis. Validate predictions with high-throughput robotic synthesis platforms and machine learning-driven reaction optimization .
Q. How should cross-species extrapolation of this compound's efficacy data be validated?
Methodological Answer: Compare PK/PD profiles across species (e.g., murine, primate) using allometric scaling. Validate target conservation via phylogenetic analysis of protein sequences. Use humanized animal models or organ-on-chip systems to bridge translational gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
